molecular formula C17H13F2NO3 B2863330 N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1206999-64-5

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2863330
CAS No.: 1206999-64-5
M. Wt: 317.292
InChI Key: PUBLPMVPJNFSHR-UHFFFAOYSA-N
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Description

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an indene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the difluoromethoxyphenyl intermediate through a difluoromethylation reaction. This can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The intermediate is then subjected to further reactions to introduce the indene and carboxamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the indene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes through hydrogen bonding and hydrophobic interactions . This can lead to modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(trifluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
  • N-(3-(methoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Uniqueness

N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethoxy group can enhance the compound’s lipophilicity, stability, and binding affinity, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-17(19)23-11-5-3-4-10(8-11)20-16(22)14-9-15(21)13-7-2-1-6-12(13)14/h1-8,14,17H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBLPMVPJNFSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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